molecular formula C13H16N2O2S B2671330 N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide CAS No. 15850-86-9

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide

Cat. No.: B2671330
CAS No.: 15850-86-9
M. Wt: 264.34
InChI Key: CKJWYIYHFAJCLO-UHFFFAOYSA-N
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Description

“N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide” is a chemical compound that belongs to the class of organic compounds known as benzothiazoles . Benzothiazoles are compounds containing a benzene fused to a thiazole ring. Thiazole is a 5-membered ring consisting of three carbon atoms, one nitrogen atom, and one sulfur atom .


Chemical Reactions Analysis

The chemical reactions of “this compound” would depend on its functional groups and the conditions under which the reactions are carried out. Benzothiazoles are known to participate in a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like “this compound” would depend on its molecular structure. These properties could include melting point, boiling point, density, etc .

Scientific Research Applications

Cardiac Electrophysiological Activity

N-substituted imidazolylbenzamides or benzene-sulfonamides have been synthesized and described for their potency in cardiac electrophysiological activity, comparable to other class III agents undergoing clinical trials. This indicates that certain structural moieties are viable for producing class III electrophysiological activity in the N-substituted benzamide series, which could guide the design of related compounds for cardiac applications (Morgan et al., 1990).

Antagonists with Improved Bioavailability

Derivatives featuring aryloxy-2-methylpropanamide moieties at specific positions have been identified as potent and selective adenosine A2A receptor antagonists. Optimization efforts resulted in compounds with better solubility and oral bioavailability, highlighting the potential for developing therapeutics with enhanced pharmacokinetic profiles (Basu et al., 2017).

Antimicrobial and Cytotoxic Activities

Benzothiazole derivatives, including N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamides, have been synthesized and evaluated for their cytotoxic and antimicrobial activities. Some compounds demonstrated significant cytotoxicity against various cancer cell lines, while others exhibited moderate inhibitory effects on bacterial and fungal growth (Nam et al., 2010).

Corrosion Inhibition

Benzothiazole derivatives have been synthesized and studied for their corrosion inhibiting effect against steel in acidic solutions. These studies suggest potential applications in protecting materials from corrosion, with inhibitors offering stability and high efficiency through physical and chemical adsorption onto surfaces (Hu et al., 2016).

Antineoplastic and Antifilarial Agents

Compounds with specific substitutions on the benzimidazole structure have demonstrated growth inhibition in cancer cell lines and significant in vivo antifilarial activity against various worms. This suggests a potential for developing new antineoplastic and antifilarial therapies (Ram et al., 1992).

Safety and Hazards

The safety and hazards associated with a chemical compound depend on its physical and chemical properties. Without specific information on “N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide”, it’s difficult to provide accurate safety and hazard information .

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-4-17-9-5-6-10-11(7-9)18-13(14-10)15-12(16)8(2)3/h5-8H,4H2,1-3H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKJWYIYHFAJCLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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